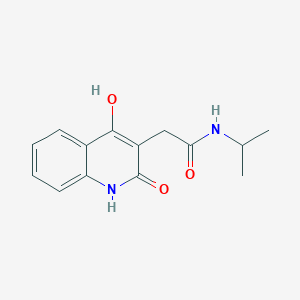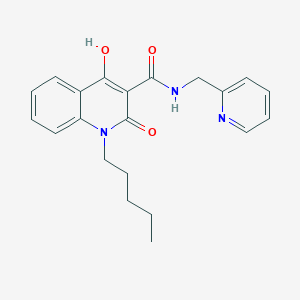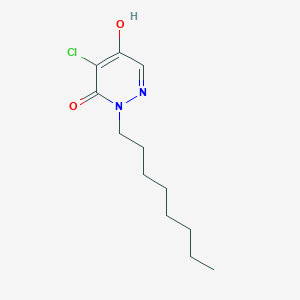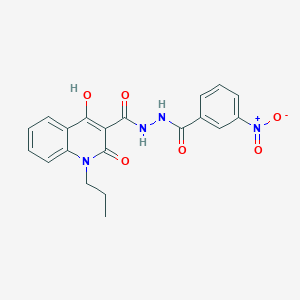
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as CpdA, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CpdA belongs to the family of quinolinecarboxamides and has been shown to exhibit anti-inflammatory and immunomodulatory properties.
Mécanisme D'action
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its anti-inflammatory and immunomodulatory effects by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in the immune response. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and microbial products, and plays a key role in the pathogenesis of inflammatory and autoimmune diseases. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide binds to the NF-κB subunit p65 and prevents its translocation to the nucleus, thereby inhibiting the expression of pro-inflammatory genes. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also activates the PPAR-γ pathway, which is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation.
Biochemical and Physiological Effects:
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. In a study conducted by Klotz et al., N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in human monocytes and macrophages. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was also shown to inhibit the differentiation of Th17 cells, which are involved in the pathogenesis of autoimmune diseases. In a mouse model of colitis, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide was shown to reduce the severity of inflammation and improve the histological score.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has some limitations, including its relatively high cost and limited availability. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide also has a short half-life in vivo, which may limit its therapeutic efficacy.
Orientations Futures
There are several future directions for the research on N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of interest is the development of novel analogs of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of the potential therapeutic applications of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in other diseases, such as diabetes, obesity, and neurodegenerative disorders. The role of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide in the regulation of the gut microbiota and its potential impact on the immune response is also an area of interest. Finally, the development of novel delivery systems for N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, such as nanoparticles and liposomes, may enhance its therapeutic efficacy.
Conclusion:
In conclusion, N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a synthetic compound that has shown promising anti-inflammatory and immunomodulatory properties. The synthesis method of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a series of chemical reactions, and it has been extensively studied for its potential therapeutic applications in various diseases. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide exerts its effects by inhibiting the activity of NF-κB and activating the PPAR-γ pathway. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research on N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide, including the development of novel analogs, investigation of potential therapeutic applications in other diseases, and the development of novel delivery systems.
Méthodes De Synthèse
The synthesis of N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves a series of chemical reactions that start with the condensation of cyclooctanone and anthranilic acid to form 4-cyclooctyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This intermediate is then converted to N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide by reacting it with hydroxylamine hydrochloride and acetic anhydride. The final product is obtained as a white crystalline powder with a melting point of 225-227°C.
Applications De Recherche Scientifique
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, multiple sclerosis, and cancer. It has been shown to exhibit anti-inflammatory and immunomodulatory properties by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to modulate the activity of T cells, B cells, macrophages, and dendritic cells, which are all involved in the immune response.
Propriétés
IUPAC Name |
N-cyclooctyl-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c21-16-13-10-6-7-11-14(13)20-18(23)15(16)17(22)19-12-8-4-2-1-3-5-9-12/h6-7,10-12H,1-5,8-9H2,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUFXRDBMNZRDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-hydroxy-3-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinolinone](/img/structure/B5914294.png)

![diethyl 2,2'-(3,7-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-1,5-diyl)diacetate](/img/structure/B5914314.png)
![3,3'-[(1-methyl-1H-pyrazol-4-yl)methylene]bis[7-(difluoromethyl)-4-hydroxy-9-methylpyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one]](/img/structure/B5914326.png)




![2-(methylthio)[1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914365.png)



